4-Amino-2-bromobenzoic acid hydrochloride

Aqueous Solubility Pharmaceutical Intermediates Salt Form Selection

4-Amino-2-bromobenzoic acid HCl (CAS 61566-59-4) enables streamlined medicinal chemistry workflows. Its hydrochloride salt eliminates pre-neutralization, directly entering Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Cu-catalyzed aminations. The unique 2-Br/4-NH₂ pattern ortho to -COOH unlocks aryl radical cyclizations for tri-/tetracyclic isoindolinones, benzolactams, and isoquinolinones—privileged CNS and kinase pharmacophores. With sparse literature coverage, it offers strong IP differentiation potential. Ideal for high-throughput parallel synthesis and novel scaffold exploration.

Molecular Formula C7H7BrClNO2
Molecular Weight 252.49
CAS No. 61566-59-4
Cat. No. B3054690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-bromobenzoic acid hydrochloride
CAS61566-59-4
Molecular FormulaC7H7BrClNO2
Molecular Weight252.49
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Br)C(=O)O.Cl
InChIInChI=1S/C7H6BrNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H
InChIKeyYCRVYJYVSUDRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-bromobenzoic Acid Hydrochloride: Key Intermediates for Organic Synthesis and Pharmaceutical Research


4-Amino-2-bromobenzoic acid hydrochloride (CAS 61566-59-4, MF: C7H7BrClNO2, MW: 252.49) is a halogenated aromatic building block combining amino, bromine, and carboxylic acid hydrochloride functionalities in a single molecular scaffold [1]. This hydrochloride salt form offers distinct solubility and handling advantages relative to the free acid, positioning the compound as a versatile intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and heterocycle construction .

Why Generic Aminobromobenzoic Acid Substitution is Not Advisable: Critical Differentiation of 4-Amino-2-bromobenzoic Acid Hydrochloride


The substitution pattern (4-NH₂, 2-Br) and hydrochloride salt form of 4-amino-2-bromobenzoic acid hydrochloride produce a reactivity profile that cannot be replicated by its regioisomers (e.g., 4-amino-3-bromo-, 2-amino-4-bromo-, or 3-amino-4-bromobenzoic acids) . In palladium-catalyzed cross-coupling reactions, the 2-position of the bromine atom, ortho to the carboxyl group, creates a unique electronic and steric environment that influences both reaction kinetics and regioselectivity outcomes [1]. In contrast to other aminobromobenzoic acid regioisomers with established pharmaceutical intermediate applications, this specific substitution pattern remains underutilized, presenting a valuable synthetic opportunity for novel scaffold exploration.

Quantitative Differentiation Evidence for 4-Amino-2-bromobenzoic Acid Hydrochloride in Scientific Selection and Procurement


Hydrochloride Salt Form Confers Enhanced Aqueous Solubility Compared to Free Acid and Regioisomeric Analogs

4-Amino-2-bromobenzoic acid hydrochloride (CAS 61566-59-4) is the hydrochloride salt form of 4-amino-2-bromobenzoic acid (free acid CAS 2486-52-4). As a hydrochloride salt, it demonstrates substantially higher aqueous solubility than the corresponding free acid, which is typically poorly soluble in water [1]. This solubility advantage is critical for aqueous-phase reactions and certain pharmaceutical formulation development workflows, whereas regioisomers such as 4-amino-3-bromobenzoic acid are predominantly supplied and utilized as poorly water-soluble free acids (CAS 6311-37-1, mp 211-215 °C) . The hydrochloride form provides a distinct handling and processing advantage for researchers requiring aqueous compatibility without additional neutralization steps.

Aqueous Solubility Pharmaceutical Intermediates Salt Form Selection

2-Bromo Position Ortho to Carboxyl Enables Distinct Reactivity Profile in Cross-Coupling and Heterocycle Construction

The 2-bromo substitution pattern (ortho to the carboxyl group) in 4-amino-2-bromobenzoic acid provides a scaffold amenable to sequential aryl radical cyclizations, conjugate additions, and spirocyclizations for constructing benzo-fused nitrogen heterocycles including isoindolinones, benzolactams, and isoquinolinones . This reactivity profile is structurally distinct from the more commonly employed 4-amino-3-bromobenzoic acid (CAS 6311-37-1), which has established applications in sulfonamide and benzothiazine synthesis but utilizes a different substitution geometry [1]. The ortho-relationship between bromine and carboxyl groups in the target compound creates unique opportunities for intramolecular cyclization pathways not accessible with meta- or para-substituted analogs.

Cross-Coupling Heterocycle Synthesis Regioselectivity

Regioselective Amination of 2-Bromobenzoic Acids Achieves up to 99% Yield Without Acid Protection

A chemo- and regioselective copper-catalyzed cross-coupling procedure has been established for the amination of 2-bromobenzoic acids, producing N-aryl and N-alkyl anthranilic acid derivatives in up to 99% yield [1]. This methodology eliminates the need for acid protection, representing a significant synthetic efficiency advantage. The 2-bromo substitution pattern is specifically required for this transformation, as the reaction proceeds via copper-catalyzed Ullmann-type coupling at the ortho-bromine position. Regioisomers such as 2-amino-5-bromobenzoic acid (CAS 5794-88-7) have demonstrated utility in quinazoline synthesis via Suzuki and Buchwald couplings, but require different catalytic conditions and protection strategies [2].

Copper Catalysis Amination Anthranilic Acid Derivatives

Amino Group at 4-Position Enables Distinct Derivative Chemistry Compared to Alternative Substitution Patterns

The 4-amino-2-bromo substitution pattern in the target compound produces ester derivatives (e.g., ethyl 4-amino-2-bromobenzoate, CAS not specified) that have been cited in multiple pharmaceutical patents, indicating commercial and research relevance for this specific substitution geometry [1]. In comparison, the 3-amino-4-bromobenzoic acid regioisomer (CAS 2840-29-1) exhibits a predicted pKa of 4.13 ± 0.10, suggesting different acid-base behavior due to the altered substitution pattern . The 4-amino position, para to the carboxyl group, provides an electron-donating resonance effect that influences both the reactivity of the carboxyl group and the electronic properties of the aromatic ring, affecting downstream derivatization outcomes.

Ester Derivatives Pharmaceutical Intermediates Substituent Effects

Target Compound Represents Underutilized Substitution Pattern with Unmined Synthetic Potential

Analysis of the aminobromobenzoic acid chemical space reveals that 4-amino-2-bromobenzoic acid (and its hydrochloride salt) is the least commercially exploited among the common aminobromobenzoic acid regioisomers [1]. While 4-amino-3-bromobenzoic acid has established applications in anti-inflammatory and analgesic drug intermediate synthesis , and 2-amino-5-bromobenzoic acid serves as a key starting material for quinazoline-based antimicrobial agents [2], the 4-amino-2-bromo substitution pattern remains comparatively underexplored. This scarcity of prior art represents a strategic advantage for researchers seeking to establish novel intellectual property or explore less crowded chemical space. The availability of the hydrochloride salt further distinguishes this compound from its free acid regioisomers, offering a unique combination of substitution pattern and physical form.

Novel Scaffolds Medicinal Chemistry Building Block Selection

Optimal Application Scenarios for 4-Amino-2-bromobenzoic Acid Hydrochloride in Research and Industrial Settings


Aqueous-Phase Palladium-Catalyzed Cross-Coupling Without Pre-Neutralization

The hydrochloride salt form of 4-amino-2-bromobenzoic acid eliminates the need for pre-neutralization steps in aqueous Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, reducing overall reaction step count and minimizing salt waste generation . This is particularly advantageous for medicinal chemistry groups executing high-throughput parallel synthesis where streamlined workflows are critical. The 2-bromo position enables participation in protection-free copper-catalyzed amination reactions achieving up to 99% yield, as demonstrated with structurally analogous 2-bromobenzoic acids [1].

Synthesis of Benzo-Fused Nitrogen Heterocycles via Radical Cyclization Pathways

The 2-bromo substitution pattern ortho to the carboxyl group enables sequential aryl radical cyclizations for constructing tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones, as established for 2-bromobenzoic acid scaffolds . The 4-amino group provides an additional functional handle for subsequent derivatization or for modulating the electronic properties of the heterocyclic products. This scaffold is particularly valuable for medicinal chemistry programs targeting CNS disorders or kinase inhibition where benzo-fused nitrogen heterocycles are privileged pharmacophores.

Synthesis of Anthranilic Acid Derivatives Without Acid Protection

The copper-catalyzed amination methodology established for 2-bromobenzoic acids proceeds without requiring carboxylic acid protection, producing N-aryl and N-alkyl anthranilic acid derivatives in yields up to 99% . 4-Amino-2-bromobenzoic acid hydrochloride, bearing the requisite 2-bromo substitution, is positioned for this transformation to yield 4,2-diaminobenzoic acid derivatives. These compounds serve as key intermediates for benzodiazepine, quinazolinone, and other nitrogen-containing pharmaceutical scaffolds [1].

Novel Intellectual Property Generation via Underexplored Substitution Pattern

Given the relatively sparse literature and patent coverage for the 4-amino-2-bromo substitution pattern compared to other aminobromobenzoic acid regioisomers , this compound offers medicinal chemistry and process chemistry groups a strategic opportunity to establish novel composition-of-matter and method-of-use intellectual property. The hydrochloride salt form provides additional novelty and distinct physical property claims relative to previously disclosed free acid aminobromobenzoic acid intermediates [1].

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